Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Beschreibung
Eigenschaften
Molekularformel |
C10H7F3N2O5S |
|---|---|
Molekulargewicht |
324.24 g/mol |
IUPAC-Name |
methyl 4-(trifluoromethylsulfonyloxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H7F3N2O5S/c1-19-9(16)7-8(20-21(17,18)10(11,12)13)5-2-3-14-6(5)4-15-7/h2-4,14H,1H3 |
InChI-Schlüssel |
WKIOIJOXIMJXHC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=C2C(=C1OS(=O)(=O)C(F)(F)F)C=CN2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-4-(((Trifluormethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridin-5-carboxylat erfolgt typischerweise in mehreren Schritten, ausgehend von leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyrrolo[2,3-c]pyridin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen, um den Pyrrolo[2,3-c]pyridin-Kern zu bilden.
Einführung der Trifluormethylgruppe: Die Trifluormethylgruppe wird unter Verwendung von Reagenzien wie Trifluormethyliodid oder Trifluormethylsulfonylchlorid unter radikalischen oder nukleophilen Bedingungen eingeführt.
Sulfonierung: Die Sulfonylgruppe wird durch Reaktion des Zwischenprodukts mit Sulfonylchloridderivaten unter basischen Bedingungen eingeführt.
Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppe, um den Methylester zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, die jedoch für die großtechnische Produktion optimiert sind. Dies umfasst den Einsatz von kontinuierlichen Strömungsreaktoren, Hochdurchsatzscreening von Reaktionsbedingungen und die Verwendung von Katalysatoren zur Verbesserung von Ausbeute und Effizienz.
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl-4-(((Trifluormethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridin-5-carboxylat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Substitution: Nukleophile Substitutionsreaktionen sind häufig, wobei Nukleophile die Trifluormethyl- oder Sulfonylgruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Nukleophile: Ammoniak, Amine, Thiole.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits significant biological activity, making it a candidate for various therapeutic applications. Some of the notable areas of investigation include:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . The trifluoromethyl group may enhance the compound's interaction with biological targets, potentially leading to improved efficacy.
- Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes suggests its potential as an anti-inflammatory agent. Molecular docking studies indicate that it can effectively bind to these enzymes, which are crucial in inflammatory processes .
- Antimicrobial Activity : Preliminary evaluations suggest that the compound may possess antimicrobial properties, although further research is needed to establish its effectiveness against specific pathogens .
Synthetic Routes
The synthesis of Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate typically involves several steps:
- Formation of the Pyrrolo[2,3-c]pyridine Core : Cyclization of appropriate precursors under controlled conditions.
- Introduction of the Trifluoromethyl Group : This is often achieved using trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
- Sulfonylation : Reacting intermediates with sulfonyl chloride derivatives.
- Esterification : Finalizing the synthesis by converting the carboxylic acid group to a methyl ester .
Case Study 1: Anticancer Activity
A study explored the anticancer potential of structurally related compounds in vitro, demonstrating that modifications in the trifluoromethyl group significantly affected cytotoxicity against various cancer cell lines. The findings suggest that optimizing this moiety could enhance therapeutic outcomes .
Case Study 2: Anti-inflammatory Mechanism
In a molecular docking study, Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate was shown to interact favorably with COX enzymes. The binding affinity was evaluated using computational methods, revealing key interactions that could be targeted for drug design .
Wirkmechanismus
The mechanism of action of Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Substituent Position and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | CAS No. | Substituents (Position) | Similarity Score | Key Differences vs. Target Compound |
|---|---|---|---|---|
| Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | 1190321-49-3 | Cl (5), COOCH₃ (3) | 0.66 | Chloro substituent vs. triflyloxy; ring position |
| Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 885500-55-0 | Cl (4), COOCH₂CH₃ (5) | 0.65 | Ethyl ester; chloro vs. triflyloxy |
| Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 951625-93-7 | Cl (4), COOCH₃ (5) | 0.65 | Chloro vs. triflyloxy; pyrrolo[2,3-b] scaffold |
| 2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine | - | CF₃-Ph (2) | - | Trifluoromethylphenyl vs. triflyloxy; no ester |
| 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | 1190313-55-3 | CHO (3), CH₃ (4), COOH (5) | - | Carboxylic acid vs. ester; formyl and methyl |
| Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | 147071-00-9 | COOCH₃ (5) | 0.70 | Lacks triflyloxy group; simpler scaffold |
Key Findings from Structural and Functional Comparisons
Triflyloxy vs. Chloro-substituted analogs (e.g., CAS 1190321-49-3) exhibit lower molecular weights and reduced steric hindrance, which may improve solubility but limit reactivity in certain synthetic pathways .
Ester vs.
Scaffold Variations :
- Pyrrolo[2,3-c]pyridine (target compound) vs. pyrrolo[2,3-b]pyridine (e.g., CAS 885500-55-0): The position of the nitrogen atoms alters electronic distribution, affecting binding interactions in enzyme inhibition studies .
Trifluoromethylphenyl vs. Triflyloxy :
- The trifluoromethylphenyl group in 2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine () introduces a bulky aromatic substituent, contrasting with the polar sulfonate ester in the target compound. This difference may influence pharmacokinetic properties such as metabolic stability .
Biologische Aktivität
Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHFNOS
- Molecular Weight : 324.24 g/mol
Its structure includes a pyrrolo[2,3-c]pyridine core and a trifluoromethylsulfonyl group, which may enhance its lipophilicity and facilitate cellular uptake, potentially increasing its biological efficacy .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole-containing compounds, including derivatives similar to Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate. For example, pyrrole derivatives have shown significant activity against various bacterial strains:
| Compound Type | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrrole Derivatives | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 8 ng/mL |
| Pyrrole Derivatives | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 µg/mL |
| Pyrrole Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13–0.255 µg/mL |
These findings suggest that the incorporation of a trifluoromethyl group may enhance the antibacterial potency of related compounds .
The biological activity of Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate may be attributed to its ability to interact with specific biological targets. The trifluoromethyl group is known to modulate the pharmacokinetic properties of compounds, influencing their absorption and distribution in biological systems .
Case Study: Antituberculosis Activity
Research has indicated that certain derivatives of pyrrole exhibit promising antituberculosis activity. For instance, a modified pyrrole derivative demonstrated an MIC of 5 µM against Mycobacterium tuberculosis, marking it as a lead compound for further development . This finding underscores the potential therapeutic applications of Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate in treating resistant strains of tuberculosis.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on related compounds, emphasizing the importance of functional groups in enhancing biological activity. The presence of the trifluoromethylsulfonyl moiety was found to significantly improve the potency against various pathogens compared to non-fluorinated analogs .
Q & A
Q. What are the typical synthetic routes for Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate?
- Methodological Answer : The compound is synthesized via sequential functionalization of the pyrrolo[2,3-c]pyridine core. Key steps include:
- Sulfonation : Introduction of the trifluoromethylsulfonyl (TFS) group using trifluoromethanesulfonic anhydride (Tf2O) under inert conditions (e.g., dry DCM, 0°C to room temperature) .
- Esterification : Methylation of the carboxylate group using methyl iodide (CH3I) and a base (e.g., K2CO3) in DMF or THF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. Critical Parameters :
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane/ethyl acetate).
- Ensure anhydrous conditions to prevent hydrolysis of the TFS group.
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
- <sup>1</sup>H/<sup>19</sup>F NMR :
- <sup>1</sup>H NMR : Peaks for the pyrrolo[2,3-c]pyridine core (δ 7.5–8.5 ppm for aromatic protons), methyl ester (δ 3.9–4.1 ppm), and NH proton (δ ~10–12 ppm, broad) .
- <sup>19</sup>F NMR : A singlet at δ -78 ppm confirms the TFS group .
- HPLC-MS : Purity >95% (C18 column, acetonitrile/water + 0.1% formic acid) .
- Melting Point : Consistent with literature (e.g., 123–124°C for related sulfonated pyrrolopyridines) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the TFS group under anhydrous conditions?
- Methodological Answer : Low yields (<50%) are often due to moisture sensitivity or competing side reactions. Optimization strategies include:
- Pre-activation : Pre-treat reagents (e.g., Tf2O) with molecular sieves (3Å) for 24 hours .
- Temperature Control : Slowly warm from 0°C to room temperature over 12 hours to minimize decomposition.
- Solvent Choice : Use dichloroethane (DCE) instead of DCM for higher boiling points, reducing solvent evaporation .
- Quenching : Add cold aqueous NaHCO3 to stabilize intermediates before extraction.
Data Contradiction : Some protocols report higher yields in DCM (70%) versus DCE (60%) due to solubility differences . Validate via parallel small-scale trials.
Q. What strategies resolve discrepancies in biological activity data for analogs of this compound?
- Methodological Answer : Discrepancies may arise from impurities, stereochemistry, or assay conditions. Steps to resolve include:
- Repurification : Re-crystallize or use preparative HPLC to eliminate byproducts (e.g., desulfonated derivatives) .
- Chiral Analysis : Use chiral columns (e.g., Chiralpak AD-H) to confirm enantiopurity, as racemization can occur during synthesis .
- Assay Standardization : Compare IC50 values under identical conditions (e.g., cell line, ATP concentration) .
Case Study : A study on TFS-containing pyrrolopyridines showed a 10-fold difference in kinase inhibition due to residual DMSO in assay buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
